N-(3-chloro-4-fluorophenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O2.C2H2O4/c1-8-17-14(22-19-8)9-5-20(6-9)7-13(21)18-10-2-3-12(16)11(15)4-10;3-1(4)2(5)6/h2-4,9H,5-7H2,1H3,(H,18,21);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVAWGBYQXMFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC(=O)NC3=CC(=C(C=C3)F)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound involves multiple steps that generally include the formation of the azetidine ring and subsequent functionalization with oxadiazole and acetamide groups. While specific synthetic pathways for this compound are not extensively documented in the available literature, similar compounds have been synthesized using standard organic chemistry techniques involving nucleophilic substitutions and condensation reactions.
Antimicrobial Activity
Recent studies indicate that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazolidinone frameworks have shown potent antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |
|---|---|
| Compound A | 15 mm (S. aureus) |
| Compound B | 12 mm (E. coli) |
| Target Compound | TBD (to be determined in future studies) |
Anticancer Activity
The anticancer potential of related compounds has been evaluated against several cancer cell lines. For example, thiazolidinone derivatives have demonstrated IC50 values ranging from 5.1 to 22.08 µM against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines . The mechanisms often involve apoptosis induction and cell cycle arrest.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation.
- Reactive Oxygen Species (ROS) : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Modulation : Compounds can disrupt normal cell cycle progression, particularly at the G0/G1 phase.
Case Study 1: Antibacterial Efficacy
In a study evaluating various azetidine derivatives for antibacterial activity, the target compound was tested against clinical isolates of Staphylococcus aureus. The results showed a promising zone of inhibition comparable to standard antibiotics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of oxadiazole-containing compounds highlighted their effectiveness against MCF-7 cells. The study concluded that these compounds could serve as lead molecules for further development in cancer therapy .
Comparison with Similar Compounds
Oxadiazole Derivatives with Substituent Variations
Key Findings :
Heterocycle Replacements: Oxadiazole vs. Triazole
Key Findings :
Aromatic Group Modifications
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of 1,2,4-oxadiazole rings and coupling of azetidine moieties. Key steps include:
- Using polar aprotic solvents (e.g., dimethylformamide) to enhance solubility during oxadiazole formation .
- Optimizing reaction temperatures (e.g., 80–100°C for cyclization steps) and pH control with bases like potassium carbonate to minimize side reactions .
- Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the oxalate salt .
- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) and NMR spectroscopy (e.g., absence of residual solvent peaks) .
Q. What analytical techniques are critical for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks for the fluorophenyl group (δ 7.2–7.8 ppm), azetidine protons (δ 3.5–4.0 ppm), and oxadiazole carbons (δ 160–165 ppm in NMR) .
- Mass Spectrometry : Confirm molecular ion ([M+H]) matching the theoretical mass (e.g., m/z 435.1 for the free base) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry of the azetidine ring .
Q. How should stability studies be designed to assess storage conditions?
- Methodological Answer :
- Conduct accelerated degradation studies under varied conditions:
- Temperature : 40°C for 4 weeks to simulate long-term storage .
- Light Exposure : UV/visible light (ICH Q1B guidelines) to detect photodegradation .
- pH Stability : Test solubility and degradation in buffers (pH 3–9) .
- Analyze degradation products using LC-MS and compare to stability-indicating HPLC methods .
Advanced Research Questions
Q. What strategies resolve low solubility in biological assays without compromising activity?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<1% DMSO in cell assays) to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate or ester groups at the acetamide moiety to improve bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance cellular uptake .
- Validation : Measure solubility via shake-flask method and validate efficacy in cytotoxicity assays (e.g., IC shifts) .
Q. How can structure-activity relationship (SAR) studies focus on the oxadiazole and azetidine moieties?
- Methodological Answer :
- Oxadiazole Modifications : Synthesize analogs with substituents (e.g., methyl, cyclopropyl) at position 3 of the oxadiazole to evaluate steric effects on target binding .
- Azetidine Substitution : Replace azetidine with pyrrolidine or piperidine to assess ring size impact on conformational flexibility .
- Biological Testing : Compare IC values in enzyme inhibition assays (e.g., kinase or protease targets) .
- Data Analysis : Use molecular docking to correlate substituent effects with binding affinity (e.g., Glide or AutoDock) .
Q. How to address contradictory IC values across enzymatic vs. cell-based assays?
- Methodological Answer :
- Assay Conditions : Verify buffer composition (e.g., ATP concentration in kinase assays) and cell membrane permeability differences .
- Metabolic Stability : Test compound stability in liver microsomes to identify rapid degradation in cell assays .
- Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
- Case Study : Inconsistent antimicrobial activity may arise from efflux pump overexpression in bacterial strains (e.g., upregulation of AcrAB-TolC in E. coli) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
